molecular formula C12H13N3 B12962054 4-Aminomethyl-4'-methyl-2,2'-bipyridine

4-Aminomethyl-4'-methyl-2,2'-bipyridine

Cat. No.: B12962054
M. Wt: 199.25 g/mol
InChI Key: RUZFBWKOWYOIPY-UHFFFAOYSA-N
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Description

Significance of 2,2'-Bipyridine (B1663995) Scaffolds in Modern Chemistry

The 2,2'-bipyridine (bpy) framework is one of the most ubiquitous and versatile ligands in coordination chemistry. nih.govresearchgate.net Its two nitrogen atoms, positioned in a chelating arrangement, readily coordinate to a vast array of metal ions, forming stable complexes. wikipedia.orgwikipedia.org This ability to form robust metal complexes is central to their widespread use in numerous chemical applications.

The electronic properties of 2,2'-bipyridine, characterized by its π-system, allow for metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the photophysical and photochemical behaviors of their metal complexes. wikipedia.org This has led to their extensive use in the development of luminophores, photosensitizers, and photocatalysts. mdpi.com Furthermore, the rigid, planar structure of the bipyridine unit provides a predictable and stable platform for the construction of complex supramolecular architectures and functional materials. researchgate.net

Rationale for Academic Research on Substituted Bipyridines

The true power of the 2,2'-bipyridine scaffold lies in its susceptibility to functionalization. The introduction of various substituent groups onto the bipyridine rings allows for the fine-tuning of its steric and electronic properties. This targeted modification is a cornerstone of modern ligand design, enabling chemists to create ligands with specific functionalities for desired applications.

Academic research into substituted bipyridines is driven by the desire to:

Modulate Electronic Properties: Introducing electron-donating or electron-withdrawing groups can alter the energy levels of the ligand's molecular orbitals, thereby influencing the photophysical and redox properties of its metal complexes.

Control Steric Hindrance: The size and placement of substituents can dictate the coordination geometry around the metal center and influence the stability and reactivity of the resulting complex.

Introduce New Functionalities: Appending reactive groups, such as the aminomethyl group in the target compound, provides sites for further chemical reactions. This allows for the covalent attachment of the bipyridine unit to other molecules, surfaces, or polymers, leading to the creation of hybrid materials with unique properties.

Enhance Solubility and Processability: Modification of the bipyridine ligand can improve its solubility in various solvents, facilitating the synthesis and processing of its metal complexes and derived materials.

The synthesis of asymmetrically substituted bipyridines, like 4-Aminomethyl-4'-methyl-2,2'-bipyridine, is a particularly active area of research as it allows for the introduction of two different functionalities, expanding the potential for creating complex and multifunctional molecular systems.

Overview of Key Research Trajectories for this compound

While dedicated research solely focused on this compound is still emerging, its structural features suggest several key research trajectories based on studies of analogous compounds. The presence of a primary amine group and a methyl group on the bipyridine framework opens up avenues for its application in several key areas of chemical research.

One primary research direction is its use as a versatile ligand in coordination chemistry . The bipyridine core acts as the primary coordination site for a wide range of transition metals. The aminomethyl group can either remain as a non-coordinating functional handle or participate in coordination, depending on the metal ion and reaction conditions. This allows for the synthesis of metal complexes with tailored geometries and properties. For instance, related aminomethyl-bipyridine ligands have been shown to form complexes with transition metals like nickel, zinc, and copper, exhibiting interesting magnetic and electronic properties. vot.pl

A second significant research trajectory lies in the field of catalysis . Bipyridine-metal complexes are well-established catalysts for a variety of organic transformations. The electronic and steric environment provided by the this compound ligand can influence the catalytic activity and selectivity of the metal center. The aminomethyl group could also serve as an anchoring point to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and reuse.

Finally, the unique functionalization of this bipyridine makes it a promising candidate for the development of advanced materials . The primary amine offers a reactive site for incorporation into polymers, metal-organic frameworks (MOFs), or for surface modification of materials. This could lead to the creation of luminescent materials, sensors, or materials with tailored electronic or photophysical properties. For example, bipyridine-based ligands are integral to the development of luminescent materials, and the specific substitution pattern of this compound could be exploited to create novel emissive materials. researchgate.netrsc.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (4'-Methyl-[2,2'-bipyridin]-4-yl)methanamine matrix-fine-chemicals.com
CAS Number 213124-09-5 matrix-fine-chemicals.com
Molecular Formula C₁₂H₁₃N₃ matrix-fine-chemicals.com
Molecular Weight 199.25 g/mol matrix-fine-chemicals.com
Appearance Solid (inferred from related compounds)N/A
Solubility Soluble in organic solvents (inferred)N/A

Table 2: Key Functional Groups and Their Significance

Functional GroupPositionSignificance in Research
2,2'-Bipyridine Core ScaffoldPrimary metal chelation site, provides electronic and structural foundation.
Aminomethyl 4-positionReactive handle for further functionalization, potential secondary coordination site, influences solubility.
Methyl 4'-positionModifies electronic properties through inductive effects, influences steric environment around the metal center.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

[2-(4-methylpyridin-2-yl)pyridin-4-yl]methanamine

InChI

InChI=1S/C12H13N3/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8,13H2,1H3

InChI Key

RUZFBWKOWYOIPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CN

Origin of Product

United States

Coordination Chemistry of 4 Aminomethyl 4 Methyl 2,2 Bipyridine Ligands

Fundamental Principles of Bidentate N-Donor Ligand Coordination with Transition Metals

Bidentate ligands are molecules or ions that have two donor atoms capable of binding to a central metal atom or ion at two points, forming a chelate ring. libretexts.orgfiveable.me This dual-point attachment generally leads to the formation of more thermodynamically stable complexes compared to those formed with analogous monodentate ligands, a phenomenon known as the chelate effect. fiveable.melibretexts.org Bidentate N-donor ligands, such as 2,2'-bipyridine (B1663995) and its derivatives, utilize lone pairs of electrons on their nitrogen atoms to form coordinate covalent bonds with a transition metal center, which acts as a Lewis acid (electron pair acceptor). libretexts.org

The coordination process is governed by several factors:

Lewis Acid-Base Interaction : The ligand acts as a Lewis base, donating electron pairs to the metal ion (a Lewis acid). libretexts.org

Chelation : The formation of a five- or six-membered ring upon coordination significantly enhances complex stability. fiveable.me For 2,2'-bipyridine type ligands, a stable five-membered ring is formed with the metal center.

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the pyridine (B92270) rings influences the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bond.

Steric Effects : The size and arrangement of the ligand and its substituents can dictate the coordination geometry and the accessibility of the metal center.

The coordination number and geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral) are influenced by the size, charge, and electronic configuration of the metal ion, as well as the steric and electronic properties of the bidentate ligand. fiveable.menih.gov

Complexation with Diverse Transition Metal Ions

4-Aminomethyl-4'-methyl-2,2'-bipyridine, as a substituted bipyridine ligand, is expected to form stable complexes with a wide array of transition metal ions due to the strong coordinating ability of its two nitrogen donor atoms. alfachemic.com The specific nature of these interactions, however, varies depending on the metal ion involved.

The coordination of bipyridine-type ligands is well-documented across the transition series, with the resulting complexes exhibiting diverse geometries and properties.

Copper (Cu(I)/Cu(II)) : Copper(II) complexes with 2,2'-bipyridine ligands are common and can adopt various coordination geometries, including square pyramidal, trigonal bipyramidal, and distorted octahedral, depending on the other ligands, counterions, and stoichiometry. nih.govijcrcps.com For instance, complexes of the type [Cu(bpy)2(H2O)]2+ can exhibit a five-coordinate geometry. nih.gov The Jahn-Teller effect often leads to distorted geometries in six-coordinate Cu(II) complexes. ub.edu One-dimensional polymeric structures can also form, where bipyridine acts as a bridging ligand. ub.edu

Ruthenium (Ru(II)) : Ru(II) readily forms highly stable, octahedral complexes with three bidentate ligands, such as [Ru(bpy)3]2+. Substituted bipyridines, including those with 4,4'-substituents, are used to tune the photophysical and electrochemical properties of these complexes. nih.gov The coordination of the bipyridine ligand to a Ru(II) center is evidenced by a significant downfield shift of the pyridine proton signals in ¹H NMR spectra. nih.gov These complexes are known for their applications in areas like photoredox catalysis and materials science. nih.gov

Iron (Fe(II)) : Similar to ruthenium, iron(II) forms classic octahedral complexes of the type [Fe(bpy)3]2+. researchgate.netnih.gov These complexes are characterized by an intense color resulting from metal-to-ligand charge transfer (MLCT) transitions. The electronic properties of the bipyridine ligand, influenced by substituents like the aminomethyl and methyl groups, can affect the spin state (high-spin vs. low-spin) and redox potentials of the iron center. researchgate.netnih.gov

Manganese (Mn(II)) : Manganese(II) complexes with bipyridine ligands have been synthesized, often resulting in six-coordinate geometries. For example, mixed-ligand complexes of the form [Mn(bpy)(L)Cl2], where L is another ligand, have been reported, suggesting a likely octahedral arrangement around the Mn(II) center. researchgate.net

Zinc (Zn(II)) : As a d¹⁰ metal ion, Zn(II) does not have crystal field stabilization energy and its coordination geometry is primarily determined by steric and electrostatic factors. It commonly forms tetrahedral or octahedral complexes with bipyridine ligands. Complexes with other N-donor ligands like aminopyridines have been shown to adopt tetrahedral geometries. nih.govekb.eg

Iridium (Ir(III)) : Iridium(III) forms highly stable, often luminescent, octahedral complexes. nih.govnih.gov Cyclometalated Ir(III) complexes frequently use a bipyridine derivative as an ancillary ligand, with general formulas like [Ir(C^N)2(N^N)]+. nih.govsoton.ac.uk The electronic nature of the substituents on the bipyridine ligand plays a crucial role in tuning the emission wavelength and quantum efficiency of these phosphorescent complexes. nih.gov

Silver (Ag(I)) : Silver(I) is a d¹⁰ ion that typically prefers lower coordination numbers, commonly forming linear, trigonal planar, or tetrahedral complexes. With bidentate ligands like bipyridines, it can form complexes such as [Ag(bpy)2]+, which often adopts a distorted tetrahedral geometry.

Palladium (Pd(II)) : Palladium(II), a d⁸ metal ion, has a strong preference for a four-coordinate, square planar geometry. It readily forms complexes with bidentate N-donor ligands, such as [Pd(bpy)Cl2]. The bidentate nitrogen ligand occupies two adjacent coordination sites in the square plane. alfachemic.com

Table 1: Expected Coordination Geometries with this compound
Metal IonCommon Oxidation StateTypical Coordination GeometryNotes
CopperCu(II)Distorted Octahedral, Square PyramidalGeometries are often distorted due to the Jahn-Teller effect. ub.edu
RutheniumRu(II)OctahedralForms stable [Ru(N^N)3]2+ type complexes. nih.gov
IronFe(II)OctahedralKnown for strong MLCT bands and spin-crossover behavior. researchgate.net
ManganeseMn(II)OctahedralTypically high-spin complexes. researchgate.net
ZincZn(II)Tetrahedral, OctahedralFlexible coordination geometry due to d¹⁰ configuration. nih.gov
IridiumIr(III)OctahedralComplexes are often highly phosphorescent. nih.govnih.gov
SilverAg(I)Linear, TetrahedralPreference for lower coordination numbers.
PalladiumPd(II)Square PlanarStrong preference for this geometry due to d⁸ configuration. alfachemic.com

The molar ratio of the ligand to the metal ion is a critical parameter that directly influences the structure and nuclearity of the resulting coordination complex. Varying the stoichiometry can lead to the formation of mononuclear, dinuclear, or polymeric species with different coordination numbers and geometries.

For a bidentate ligand like this compound, different ligand-to-metal ratios typically yield predictable outcomes for metals that favor octahedral geometry:

1:1 Ratio (M:L) : Can result in complexes like [M(L)X4] or [M(L)(solv)4], where X is an anion and solv is a solvent molecule. In some cases, dinuclear or polymeric structures can form, with the ligand or other species acting as a bridge.

2:1 Ratio (M:L) : Commonly leads to [M(L)2X2] or [M(L)2(solv)2] complexes, where the two bidentate ligands occupy four coordination sites in an octahedral geometry.

3:1 Ratio (M:L) : This ratio is ideal for forming fully chelated tris-complexes, [M(L)3], such as the classic [Fe(bpy)3]2+ and [Ru(bpy)3]2+. researchgate.net

Studies on Cu(II) complexes with 4,4'-bipyridine (B149096) have demonstrated that changing the molar ratio from 1:1 to 1:2 (Cu:ligand) can favor the formation of different products. For example, a 1:1 ratio might yield a zigzag polymeric chain, while a 1:2 ratio under slightly different solvent conditions can produce a linear polymeric chain. ub.edu This illustrates that stoichiometry is a key synthetic handle for controlling the final architecture of the coordination compound.

The choice of counterion and solvent is not trivial and can have a profound impact on the solid-state structure of a metal complex.

Solvent Environment : Solvent molecules can coordinate directly to the metal center, acting as ligands (e.g., H₂O, CH₃CN). For instance, the complex [Cu(bpy)2(H2O)]2+ features a coordinated water molecule, which completes the five-coordinate geometry. nih.gov The polarity and hydrogen-bonding capability of the solvent can also dictate which crystalline form or polymorph precipitates from solution. In the case of Cu(II) coordination polymers with 4,4'-bipyridine, the use of a DMF/water mixture versus pure DMF led to the crystallization of two different structures, one of which incorporated solvent molecules into the crystal lattice. ub.edu

Structural Elucidation of Metal Complexes

Determining the precise three-dimensional arrangement of atoms in a metal complex is essential for understanding its properties and reactivity. Single-crystal X-ray diffraction is the most powerful and definitive technique for this purpose.

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous information about the solid-state structure of a crystalline metal complex. This technique allows for the precise determination of:

Bond Lengths : The distances between the metal center and the donor atoms of the ligand (e.g., M-N bonds).

Bond Angles : The angles between bonds within the coordination sphere (e.g., N-M-N "bite angle" of the chelate).

Conformation : The specific twist or conformation of the ligand, such as the dihedral angle between the two pyridine rings.

Supramolecular Interactions : The arrangement of molecules in the crystal lattice, including hydrogen bonding and π-π stacking.

For bipyridine complexes, SC-XRD studies have confirmed a wide range of structures. For example, the structure of [Cu(bpy)2(H2O)][SiF6] revealed a slightly distorted trigonal–bipyramidal coordination environment around the Cu(II) ion. nih.gov In another case, an Ir(III) complex with a substituted quinoline-based bipyridine-type ligand was shown to have a distorted octahedral geometry. soton.ac.uk These structural details are crucial for rationalizing the observed spectroscopic, magnetic, and electronic properties of the complexes.

Table 2: Representative Crystallographic Data for Related Bipyridine Complexes
ComplexMetal IonCoordination GeometryM-N Bond Lengths (Å)N-M-N Bite Angle (°)Reference
[Cu(bpy)2(H2O)][SiF6]Cu(II)Trigonal BipyramidalN/AN/A nih.gov
[Cu(Pip)2(4,4'-bipy)]nCu(II)Distorted Octahedral~2.02N/A ub.edu
[Ir(C^N)2(N^N)]+Ir(III)Distorted OctahedralN/AN/A soton.ac.uk

Note: Specific bond lengths and angles are highly dependent on the exact ligand and metal environment. Data for the specific title compound is not available in the provided sources, so related structures are shown for illustration.

Advanced Spectroscopic Characterization (NMR, UV-Vis, IR, Mass Spectrometry) of Metal Complexes

The elucidation of the structural and electronic properties of metal complexes featuring the this compound ligand is critically dependent on a range of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is fundamental in confirming the coordination of the ligand to a metal center. Upon complexation, the chemical shifts of the protons on the bipyridine ring undergo noticeable changes. For instance, in ruthenium(II) complexes, the coordination of the bipyridine ligand to the ruthenium(II) central atom leads to an asymmetric octahedral complex, resulting in distinct chemical shifts for each individual proton. mdpi.comnih.gov The electron-donating character of the methyl and aminomethyl groups influences the electron density across the chelate ring, which is reflected in the specific shifts of the aromatic protons. frontiersin.orgnih.gov The protons of the aminomethyl group also provide characteristic signals that are sensitive to the coordination environment.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of complexes with this compound are characterized by strong absorption bands in the UV and visible regions. These arise from ligand-centered (LC) π → π* transitions and metal-to-ligand charge-transfer (MLCT) transitions. rsc.orgresearchgate.net The π → π* transitions are inherent to the bipyridine framework, while the MLCT bands are sensitive to the properties of both the metal and the ligand. rsc.orgacs.org The presence of electron-donating groups, such as the aminomethyl and methyl groups, can cause a red shift in the MLCT bands. rsc.org For example, introducing a strong electron-donating substituent like N(CH₃)₂ into a terpyridine ring of a ruthenium complex induces a red shift of the MLCT band's wavelength maximum. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy offers insights into the vibrational modes of the coordinated ligand. Key vibrational bands for the C=C and C=N bonds in the pyridine rings, typically found in the 1400–1600 cm⁻¹ range, often shift upon coordination to a metal. researchgate.netrsc.org The coordination of the 2,2'-bipyridine ligand is confirmed by the ν(C=N) band at 1571 cm⁻¹–1609 cm⁻¹. mdpi.com Shifts in these bands can indicate changes in the metal's spin state. rsc.org Additionally, the N-H stretching vibrations of the aminomethyl group can confirm its presence and involvement in hydrogen bonding.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the stoichiometry of these metal complexes by providing accurate molecular weight determinations of the complex cation. mdpi.comijcrcps.com The fragmentation patterns observed can also offer structural details, often showing the loss of ligands or counter-ions. researchgate.net

Electrochemical Properties of this compound Complexes

The electrochemical behavior of metal complexes containing the this compound ligand, primarily studied using cyclic voltammetry (CV), reveals crucial information about their redox properties.

For transition metal complexes, such as those of ruthenium and rhenium, the cyclic voltammograms typically show reversible or quasi-reversible redox processes. bham.ac.uk A key feature is the metal-centered oxidation, for example, the Ru(II)/Ru(III) couple, with reversible oxidations observed between +1.13 and +1.25 V (vs SCE). nih.gov The potential of this oxidation is influenced by the electronic nature of the ligands. frontiersin.orgnih.govbham.ac.uk The electron-donating methyl and aminomethyl groups increase the electron density on the metal center, making it easier to oxidize. This results in a cathodic shift (less positive potential) of the oxidation wave compared to complexes with unsubstituted bipyridine. rsc.org

In addition to metal-centered events, ligand-based reductions are also observed at more negative potentials. These correspond to the addition of electrons to the π* orbitals of the bipyridine ligands. acs.orgacs.org The electron-donating substituents make the ligand more difficult to reduce, leading to a more negative reduction potential. The reversibility of these redox waves provides insight into the stability of the complex in various oxidation states.

Electronic and Steric Effects of Substituents on Coordination Properties

The methyl and aminomethyl substituents at the 4 and 4' positions of the 2,2'-bipyridine ligand significantly influence its coordination properties through both electronic and steric effects. nih.govacs.org

Impact of Methyl and Aminomethyl Groups on Ligand Field Strength and Donor Ability

The electronic properties of substituents on bipyridine ligands can be fine-tuned. nih.gov For instance, a study on a series of Re(n,n'-dimethyl-bpy)(CO)₃Cl catalysts showed that 5,5'-dimethyl substitution increased catalytic activity compared to the unsubstituted catalyst, while 3,3'-substitution decreased it due to steric hindrance. researchgate.net

Catalytic Applications of 4 Aminomethyl 4 Methyl 2,2 Bipyridine Metal Complexes

Homogeneous Catalysis Utilizing Bipyridine Ligands

Homogeneous catalysis benefits immensely from the versatility of bipyridine ligands. The ability of 4-Aminomethyl-4'-methyl-2,2'-bipyridine to form stable, soluble complexes with a wide range of transition metals makes it a valuable component in numerous solution-phase catalytic systems. The functional groups on the bipyridine ring play a crucial role in modulating the catalytic performance.

Metal-Mediated Cross-Coupling and Dimerization Reactions

Metal complexes of bipyridine and its derivatives are foundational to many carbon-carbon bond-forming reactions. Palladium and nickel complexes, in particular, have been extensively used. Bipyridine ligands are crucial in reactions like Suzuki, Stille, and Sonogashira couplings by stabilizing the metal center and facilitating the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. While specific studies focusing exclusively on this compound are not widespread, the principles governing related systems are directly applicable. For instance, nickel complexes with bipyridine ligands are effective catalysts for the dimerization and oligomerization of olefins. nih.gov Systems like Ni(4,4'-bipyridine)Cl₂ have been successfully employed for ethylene (B1197577) dimerization. unibuc.ro The presence of the electron-donating methyl group on the 4'-position of the target ligand increases the electron density on the metal center, which can influence the catalytic activity. The aminomethyl group at the 4-position offers a site for secondary modifications, allowing for the creation of more complex catalytic structures.

Nickel-based catalysts are particularly notable for olefin dimerization. Research has shown that both homogeneous and heterogeneous nickel catalysts are effective for converting ethylene, propylene, and butenes into a variety of valuable oligomers. nih.gov For example, a highly porous metal-organic framework (MOF) functionalized with a (bpy)NiII complex demonstrated excellent activity for gas-phase ethylene dimerization. northwestern.edu This highlights the adaptability of bipyridine-nickel systems to different reaction phases.

Table 1: Examples of Bipyridine-Nickel Systems in Ethylene Dimerization This table is representative of bipyridine-nickel catalysis and provides context for the potential applications of this compound.

Catalyst System Co-catalyst / Support Key Findings Reference
(bpy)NiII in NU-1000 MOF Et₂AlCl High activity in gas-phase dimerization; superior to homogeneous analogue. northwestern.edu
NiCl₂(PCy₃)₂ AlEtCl₂ Used as a reference for typical dimerization activity. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Bipyridine Additives

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, and its efficiency is often enhanced by the addition of ligands. Bipyridine derivatives are well-documented as effective ligands that accelerate the reaction and stabilize the catalytically active Cu(I) oxidation state. beilstein-journals.orgnih.gov The addition of 2,2'-bipyridine (B1663995) ligands can lead to a two- to three-fold increase in the reaction rate. nih.gov These ligands are particularly important in bioconjugation and macromolecular chemistry where reaction conditions must be mild. nih.govnih.gov

While the direct use of this compound in CuAAC is not extensively documented in dedicated studies, the behavior of similarly functionalized ligands provides strong evidence for its utility. The aminomethyl group serves as a handle for creating more complex, tailored catalytic systems. For example, functionalized N-heterocyclic carbene (NHC) ligands with pyridine (B92270) moieties have been used to create highly active polynuclear copper(I) catalysts for CuAAC, achieving quantitative yields in minutes with very low catalyst loading. acs.orgnih.govunizar.es These systems demonstrate the principle of using functionalized chelators to enhance catalytic performance. The primary role of the ligand is to prevent copper disproportionation and aggregation, thereby maintaining a high concentration of the active mononuclear or dinuclear copper species in the catalytic cycle. nih.gov

Ruthenium-Based Catalytic Systems in Advanced Organic Transformations

Ruthenium complexes bearing bipyridine ligands are renowned for their roles in a wide array of organic transformations, including hydrogenation, transfer hydrogenation, and oxidation reactions. rsc.orgyoutube.com The specific ligand this compound is particularly well-suited for constructing sophisticated, well-defined ruthenium catalysts.

A significant application is the use of functionalized bipyridine amino acids to create novel metallopeptides. Research has demonstrated the synthesis of 4'-aminomethyl-2,2'-bipyridyl-4-carboxylic acid (a closely related analogue) and its incorporation into a peptide chain via solid-phase peptide synthesis. This peptide-ligand was then used to encapsulate a ruthenium(II) ion, forming a redox-active metal complex where the metal is part of the peptide backbone. duke.edu This approach allows for precise control over the metal's coordination environment, influencing its catalytic properties. Such systems hold promise for creating enzyme-like catalysts with high specificity. Furthermore, air-stable ruthenium complexes with tetradentate bipyridine ligands have shown exceptional efficiency in the hydrogenation of carboxylic esters under mild conditions and at very low catalyst loadings. rsc.org

Photoredox Catalysis and Energy Transfer Processes with Iridium Complexes

Iridium(III) complexes containing bipyridine ligands are preeminent in the field of visible-light photoredox catalysis. These complexes, such as [Ir(ppy)₂(bpy)]⁺ (where ppy is 2-phenylpyridine (B120327) and bpy is 2,2'-bipyridine), can absorb visible light to reach a long-lived excited state capable of single-electron transfer (SET) with organic substrates. rsc.orgacs.org This property has been harnessed to facilitate a vast range of challenging organic reactions.

The functionalization of the bipyridine ligand is a key strategy for tuning the photophysical and electrochemical properties of the iridium catalyst. While the specific complex with this compound is not a common catalogue item, related structures are well-studied. For example, iridium complexes with 4,4'-bis(phosphonomethyl)-2,2'-bipyridine have been synthesized. nih.govresearchgate.net The phosphonomethyl groups, much like the aminomethyl group, serve as anchors for attaching the complex to surfaces, such as semiconductor materials in dye-sensitized solar cells. nih.gov This demonstrates that the aminomethyl functionality on the target ligand makes it an ideal candidate for developing heterogenized or modular photoredox catalysts. The electronic nature of the substituents on the bipyridine ligand directly impacts the redox potentials of the catalyst, allowing for the precise design of catalysts for specific oxidative or reductive transformations. nih.gov

Table 2: Redox Potentials of Representative Iridium(III) Bipyridine Photocatalysts This table illustrates how ligand substitution affects the properties of Iridium photoredox catalysts.

Iridium Complex E₁/₂(Ir⁴⁺/Ir³⁺*) [V vs SCE] E₁/₂(Ir³⁺*/Ir²⁺) [V vs SCE] Reference
[Ir(ppy)₂(bpy)]⁺ -1.51 +0.77 General Literature
[Ir(ppy)₂(dtbbpy)]⁺ -1.37 +0.66 General Literature
[Ir(dF(CF₃)ppy)₂(dtbbpy)]⁺ -0.89 +1.21 General Literature

Note: Values are approximate and can vary with solvent and experimental conditions. dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; dF(CF₃)ppy = 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine.

Mechanistic Investigations in Homogeneous Catalysis

Understanding the reaction mechanism is crucial for optimizing catalytic processes. For metal complexes of this compound, the mechanism is dictated by the interplay between the metal center, the ligand, and the substrates.

In the CuAAC reaction , the bipyridine ligand is believed to form a [Cu(bpy)₂]⁺ complex. Kinetic studies have suggested that the reaction order with respect to this copper complex can be two, indicating that a dinuclear copper species is involved in the rate-determining step. nih.gov The proposed mechanism involves the formation of a copper acetylide, which then reacts with the azide (B81097), facilitated by the coordination of the bipyridine ligand which prevents Cu(I) disproportionation and promotes the catalytic cycle. nih.gov

In nickel-catalyzed dimerization , the mechanism involves the formation of a nickel-hydride active species. nih.gov The bipyridine ligand stabilizes this species and modulates its reactivity. The catalyst can isomerize the olefin substrate, with carbon-carbon bond formation occurring preferentially at the less substituted carbon. This leads to the formation of less-branched dimers compared to those from acid-catalyzed processes. princeton.edu

In photoredox catalysis , the iridium-bipyridine complex acts as a photosensitizer. Upon absorbing a photon, it is promoted to an excited state (*Ir³⁺). This excited state is both a stronger oxidant and a stronger reductant than the ground state. It can engage in single-electron transfer (SET) with a substrate, either by accepting an electron (reductive quenching) or donating an electron (oxidative quenching), to generate a radical ion. The resulting Ir²⁺ or Ir⁴⁺ species then completes the catalytic cycle by reacting with another component in the system to regenerate the ground state Ir³⁺ catalyst. rsc.orgacs.org The ligand framework, including the aminomethyl and methyl groups, influences the stability and energy levels of these various oxidation states.

Heterogeneous Catalysis and Immobilized Systems

A major advantage of the this compound ligand is its suitability for the development of heterogeneous catalysts. The aminomethyl group provides a reactive handle for covalent immobilization onto solid supports, which combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. rsc.orgdigitellinc.com

Several strategies exist for immobilization. The ligand or its pre-formed metal complex can be anchored to inorganic supports like silica (B1680970) or zeolites, or to organic polymer resins. unibuc.rodigitellinc.com For example, pyridyl-based ligands have been immobilized on functionalized silica to create biomimetic catalysts. digitellinc.com The aminomethyl group can readily react with surface functionalities like epoxides, isocyanates, or activated esters to form a stable covalent bond.

Another advanced approach is the incorporation of the ligand into the structure of a Metal-Organic Framework (MOF). A (bpy)NiII complex was successfully incorporated into the NU-1000 MOF, creating a single-site heterogeneous catalyst for ethylene dimerization with outstanding activity. northwestern.edu Similarly, the synthesis of a bipyridyl amino acid and its incorporation into a peptide sequence demonstrates immobilization on a biological scaffold. duke.edu This peptide-caged metal complex represents a hybrid catalyst that bridges the gap between homogeneous and heterogeneous systems. The immobilization not only facilitates catalyst recovery but can also enhance catalytic performance by preventing bimolecular decomposition pathways that often plague homogeneous catalysts. rsc.orgrsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4'-Aminomethyl-2,2'-bipyridyl-4-carboxylic acid
2,2'-bipyridine
4,4'-di-tert-butyl-2,2'-bipyridine
2-phenylpyridine
4,4'-bis(phosphonomethyl)-2,2'-bipyridine
2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
Ni(4,4'-bipyridine)Cl₂
Palladium
Nickel
Copper
Ruthenium
Iridium
Ethylene
Propylene

Integration into Metal-Organic Frameworks (MOFs) as Active Catalytic Centers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional ligands like this compound into MOF structures is a powerful strategy for creating highly active and stable heterogeneous catalysts. The bipyridine unit serves as a strong chelating site for metal ions, which can act as the primary catalytic centers. mdpi.comrsc.org

The this compound ligand is particularly well-suited for this purpose. Its bipyridine core can be used as a linker itself, for instance in the form of its dicarboxylate derivative, 2,2'-bipyridine-5,5'-dicarboxylic acid (bpydc), which forms the basis of well-known MOFs like MOF-253. nih.govresearchgate.net In such structures, the bipyridine units are integral to the framework and provide open N,N'-chelating sites that can be post-synthetically metalated with catalytically active metal ions like Palladium (Pd) or Ruthenium (Ru). rsc.orgresearchgate.net This approach creates well-defined, isolated active sites within the porous structure.

The aminomethyl group on the ligand provides an additional functional handle. It can be used to graft the bipyridine complex onto the organic linkers of an existing MOF, or it can participate in secondary interactions within the MOF pores, potentially influencing substrate binding and selectivity. The methyl group, an electron-donating group, can modulate the electronic properties of the bipyridine system, thereby fine-tuning the catalytic activity of the coordinated metal center. mdpi.com The ability to incorporate multiple functional sites, such as the Lewis acidic metal center and basic amino groups, can lead to cooperative catalysis for reactions like the cycloaddition of CO2 with epoxides. usf.edu

For example, a Zr(IV)-based MOF, UiO-67, built with bipyridine-dicarboxylate linkers, readily forms complexes with PdCl2. The resulting material acts as an efficient and recyclable catalyst for Suzuki-Miyaura cross-coupling reactions. rsc.org Similarly, MOF-253, with its open bipyridine sites, can be functionalized with ruthenium complexes for photocatalytic CO2 reduction. researchgate.net

Strategies for Immobilization of this compound Complexes on Solid Supports

Immobilizing homogeneous catalysts onto solid supports combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. The this compound ligand is designed with a specific functional group—the aminomethyl moiety—that serves as an ideal anchor for covalent immobilization onto various solid supports.

Common solid supports include silica, alumina, polymers, and carbon-based materials. The primary strategies for immobilization using the aminomethyl group involve:

Amide or Urea (B33335) Linkage: The primary amine of the aminomethyl group can react with activated carboxylic acids or isocyanates on the surface of a functionalized support to form stable amide or urea bonds, respectively.

Reductive Amination: The amine can react with aldehyde-functionalized supports via reductive amination to create a stable secondary amine linkage.

Epoxide Ring-Opening: The amine group can open an epoxide ring on a surface-modified support, resulting in a robust carbon-nitrogen bond.

The choice of support and linking strategy can influence the catalyst's performance. The length and nature of the linker can affect the accessibility of the catalytic site. thieme-connect.de Once the ligand is anchored, the metal complex is typically formed by reacting the immobilized ligand with a suitable metal precursor. This approach prevents leaching of the expensive metal and ligand into the product stream, a common issue with homogeneous systems. Iridium complexes with bipyridine ligands, for instance, have been successfully immobilized on solid supports for catalytic reactions like aromatic C-H borylation, demonstrating the viability of this strategy. thieme-connect.de

Catalytic Reduction and Transformation Reactions (e.g., CO2 Cycloaddition, Cyanosilylation, CO2 Photoreduction)

Metal complexes of this compound and related bipyridine ligands are active catalysts for a range of important chemical transformations. Their electronic and steric properties, tunable via functionalization, allow them to facilitate multi-electron transfer processes crucial for reduction and other transformation reactions.

CO2 Reduction: The conversion of carbon dioxide into valuable chemicals and fuels is a major area of research. Bipyridine-based metal complexes, particularly of Ruthenium (Ru), Rhenium (Re), and Molybdenum (Mo), are well-established electro- and photocatalysts for CO2 reduction. researchgate.netreading.ac.uk For instance, molybdenum and tungsten tetracarbonyl complexes with bipyridine ligands, [M(bpy)(CO)4], can electrocatalytically reduce CO2 to carbon monoxide (CO). depaul.edu The catalytic cycle often involves the reduction of the metal complex, followed by binding and reduction of CO2.

A rhodium complex featuring a closely related ligand, [Cp*Rh(4-(azidomethyl)-4'-methyl-2,2'-bipyridine)Cl]Cl, has been synthesized for use as an organometallic electron mediator in the photocatalytic regeneration of NADH, a key cofactor in the enzymatic reduction of CO2 to formate. nih.gov This highlights the direct relevance of the this compound scaffold in CO2 transformation pathways. When integrated into MOFs, Ru-bipyridine complexes can photocatalytically reduce CO2 to formic acid and CO while simultaneously performing valuable organic transformations like the dehydrogenation of tetrahydroisoquinoline. researchgate.net

Other Transformations: The catalytic utility of bipyridine complexes extends to other reactions.

CO2 Cycloaddition: Lewis acidic complexes supported on MOFs can catalyze the reaction of CO2 with epoxides to form cyclic carbonates, which are important industrial chemicals. usf.edu

Cyanosilylation: The addition of trimethylsilyl (B98337) cyanide to aldehydes, a key C-C bond-forming reaction, can be catalyzed by bipyridine-metal complexes.

Oxidation Reactions: Platinum(IV) complexes with dimethyl-bipyridine ligands have been studied for their reduction by guanosine (B1672433) derivatives, a process relevant to understanding the mechanism of platinum-based drugs and their interaction with biological systems.

The table below summarizes the catalytic performance of related bipyridine complexes in various reactions.

Catalyst SystemReactionProduct(s)Key Finding
MOF-253-Ru(dcbpy)2Photocatalytic CO2 Reduction & THIQ DehydrogenationFormic acid, CO, DHIQBifunctional catalyst for simultaneous CO2 utilization and organic synthesis. researchgate.net
[Mo(bpy)(CO)4]Electrocatalytic CO2 ReductionCarbon Monoxide (CO)Efficient and selective reduction of CO2 at low overpotentials. depaul.edu
MMCF-2 (Cu-MOF)CO2 Cycloaddition with EpoxidesCyclic CarbonatesExtra Lewis acid sites on the ligand enhance catalytic activity. usf.edu
[Cp*Rh(ligand)Cl]ClPhotocatalytic NADH Regeneration1,4-NADHOrganometallic mediator for enzymatic CO2 reduction pathways. nih.gov

Methodologies for Differentiating Homogeneous from Heterogeneous Catalytic Mechanisms

When a catalyst is designed to be heterogeneous (e.g., immobilized on a support or as a MOF), it is crucial to verify that the catalysis is indeed occurring on the solid surface and not due to small amounts of the complex leaching into the solution (homogeneous catalysis). Several well-established experimental tests are used to distinguish between these two mechanisms. acs.org

The Filtration Test (Hot Filtration): The solid catalyst is filtered from the reaction mixture mid-reaction while it is still hot and at reaction conditions. The filtrate is then allowed to continue reacting under the same conditions. If the reaction in the filtrate stops or significantly slows down, it indicates that the active catalyst is heterogeneous. If the reaction continues unabated, it suggests that the true catalyst is a soluble species that has leached from the solid. acs.org

Catalyst Poisoning: This test involves adding a substance that strongly binds to and deactivates the surface of a heterogeneous catalyst. For metal-based catalysts, mercury (Hg(0)) is a classic poison. If the addition of a small amount of mercury completely stops the reaction, it provides strong evidence for a heterogeneous mechanism involving metal surfaces or nanoparticles. acs.org This method must be used with caution as mercury can also interact with soluble molecular complexes.

Three-Phase Test: This involves attaching the catalyst to a solid support and using a substrate that is also attached to a different, insoluble support. If the reaction proceeds, it must occur via a soluble, homogeneous intermediate that can travel between the two solid phases.

Kinetic Analysis: Homogeneous and heterogeneous reactions often exhibit different kinetic profiles. For instance, the formation of bulk metal particles from a homogeneous precursor often follows a sigmoidal kinetic curve, indicating a nucleation and growth mechanism. acs.org

Comparing the performance of the immobilized catalyst with its soluble counterpart can also provide insights. While homogeneous catalysts are often more active initially, a well-designed heterogeneous catalyst should exhibit comparable or slightly lower activity but with the significant advantage of stability and reusability. youtube.comyoutube.com

Test MethodPrincipleIndication of Heterogeneous CatalysisIndication of Homogeneous Catalysis
Hot FiltrationRemoval of the solid catalyst during the reaction.Reaction stops in the filtrate.Reaction continues in the filtrate. acs.org
Mercury PoisoningAddition of Hg(0) to poison active metal surfaces.Reaction is inhibited or completely stopped.Reaction rate is unaffected. acs.org
Catalyst RecyclabilityRecovering and reusing the catalyst in multiple cycles.Catalyst maintains high activity over several cycles.Catalyst activity decreases significantly with each cycle due to leaching.

Principles of Ligand Design for Catalytic Efficiency and Selectivity

The structure of the this compound ligand is not arbitrary; it is the result of rational design aimed at optimizing the performance of its metal complexes in catalysis. The efficiency and selectivity of a catalyst are governed by the steric and electronic environment of the metal center, which is directly controlled by the ligand. rsc.org

Tuning Electronic and Steric Properties through Bipyridine Functionalization

The bipyridine scaffold is a versatile platform for tuning the properties of a metal complex. By introducing different functional groups at various positions on the pyridine rings, one can systematically alter the catalyst's behavior. rsc.orgnih.gov

Electronic Properties: The electronic nature of the functional groups modifies the electron density at the metal center.

Electron-Donating Groups (EDGs): The 4'-methyl group in the target ligand is an EDG. It increases the electron density on the bipyridine rings and, consequently, on the coordinated metal. This makes the metal center more electron-rich, which can enhance its reactivity in oxidative addition steps and stabilize higher oxidation states. In the context of reductive catalysis, a more electron-rich metal center is easier to oxidize, which can facilitate certain catalytic cycles. mdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, EWGs (like -CF3 or -NO2) would make the metal center more electron-deficient, which can enhance its Lewis acidity and favor reductive elimination steps.

The aminomethyl group (-CH2NH2) at the 4-position has a more complex electronic influence. While the alkyl chain is donating, the amine itself can act as a base or a hydrogen-bond donor, influencing the local reaction environment. DFT calculations on substituted [Fe(bpy)3]2+ complexes have shown that substituent modification is a powerful strategy for fine-tuning redox potentials. nih.govacs.org

Steric Properties: The size and shape of the ligand control access to the metal's coordination sites. The methyl and aminomethyl groups add steric bulk around the metal center. This can be used to:

Enhance Selectivity: By creating a specific pocket around the active site, the ligand can favor the binding of substrates with a particular size and shape, leading to regioselectivity or enantioselectivity (if the ligand is chiral). rsc.org

Promote or Inhibit Reaction Pathways: Steric hindrance can prevent the formation of undesirable intermediates, such as inactive dimeric species, thereby promoting the desired catalytic cycle.

Influence Coordination Geometry: The steric profile of the ligand can enforce a specific coordination geometry around the metal, which is often critical for its catalytic function.

Rational Design for Tailored Reaction Pathways and Substrate Specificity

Rational ligand design involves the deliberate synthesis of a ligand with a specific arrangement of functional groups to achieve a desired catalytic outcome. rsc.orgresearchgate.net The design of this compound exemplifies this approach.

Targeted Functionality: The aminomethyl group is intentionally included to serve as a covalent anchor for immobilization on solid supports or for integration into larger supramolecular structures like MOFs. researchgate.net This directly addresses the practical challenge of catalyst separation and reuse.

Modulation of Reactivity: The 4'-methyl group is included to electronically tune the bipyridine core, enhancing the electron-donating character of the ligand to modulate the redox properties of the metal center for specific applications like reductive catalysis. mdpi.com

Substrate Specificity: While not inherently chiral, the functional groups on the ligand can create specific secondary interactions (e.g., hydrogen bonding from the amine) with a substrate. This can help orient the substrate in a precise way for the catalytic transformation, enhancing reaction rates and selectivity. For more complex reactions, chiral centers can be incorporated into the ligand's side chains to induce high enantioselectivity, as demonstrated in various Ni-catalyzed asymmetric reactions using chiral bipyridine ligands. rsc.orgresearchgate.net

By combining these design elements, ligands can be tailored to guide a reaction along a specific pathway, avoiding side reactions and leading to a single, desired product with high efficiency. This principle allows chemists to move from simply discovering catalysts to engineering them for specific industrial and chemical challenges. rsc.orgnih.gov

Supramolecular Chemistry and Self Assembly with 4 Aminomethyl 4 Methyl 2,2 Bipyridine

4-Aminomethyl-4'-methyl-2,2'-bipyridine as a Structural Building Block for Supramolecular Architectures

The unique asymmetrical design of this compound, featuring a hydrogen-bonding aminomethyl group on one pyridine (B92270) ring and an electron-donating methyl group on the other, positions it as a highly versatile ligand for constructing complex supramolecular structures. The two nitrogen atoms of the bipyridine core provide primary coordination sites for metal ions, a fundamental interaction in the creation of metallosupramolecular assemblies nih.gov. The strategic placement of the functional groups is expected to guide the self-assembly process, allowing for the programmed formation of discrete molecular architectures or extended polymeric networks. Research in this area would focus on how the ligand's specific geometry and electronic properties dictate the final structure of the resulting assemblies.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the predictable control of intermolecular forces to design solid-state structures with desired properties. For this compound, non-covalent interactions are critical in dictating the packing of molecules in the crystalline state.

Hydrogen Bonding Networks Involving Aminomethyl Groups

The primary amine of the aminomethyl group is a strong hydrogen bond donor, capable of forming robust and directional interactions with suitable acceptors, such as anions, solvent molecules, or other ligands within a crystal lattice nih.gov. In studies of related amino-pyridine compounds, these hydrogen bonds have been shown to be instrumental in forming one-, two-, or three-dimensional networks nih.govmdpi.com. Future research would specifically investigate the hydrogen bonding patterns formed by this compound, which are anticipated to be a dominant force in its crystal packing.

Pi-Stacking and Quadruple Aryl Embrace (QAE) Interactions

The aromatic bipyridine core of the molecule is prone to engaging in π-π stacking interactions, where parallel pyridine rings from adjacent molecules overlap researchgate.net. These interactions are fundamental to the stability of many aromatic crystal structures. The substitution pattern of the ligand could influence the geometry of these stacks, potentially leading to offset or face-to-face arrangements. In larger assemblies, the potential for multiple aromatic rings to interact simultaneously could lead to cooperative phenomena like the Quadruple Aryl Embrace (QAE), although this is more commonly observed in systems with more extensive aromatic surfaces nih.gov.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it a candidate for use as a building block in coordination polymers and MOFs. The bipyridine unit can chelate to a single metal center or bridge between two different metal centers, depending on the coordination environment and reaction conditions nih.govuni.edu.

Influence of Ligand Structural Features on MOF Dimensionality and Topology

The final dimensionality and topology of a coordination polymer or MOF are heavily influenced by the geometry of the organic ligand nih.govuni.edu. The asymmetry of this compound, combined with the steric hindrance from the methyl group and the potential for the aminomethyl group to participate in secondary interactions, would likely lead to complex and unique network topologies. The specific coordination angle dictated by the metal ion and the flexibility of the aminomethyl side chain would be key factors in determining whether the resulting framework is 1D, 2D, or 3D nih.gov.

Role of the Aminomethyl Group in Directing MOF Assembly and Porosity

As research into the properties and applications of this compound becomes available, a detailed and evidence-based article will be possible.

Directed Self-Assembly Processes for Hierarchical Supramolecular Structures

The strategic design of ligands is paramount in the field of supramolecular chemistry for the construction of complex, multi-level architectures. The ligand this compound is a noteworthy example of a molecule engineered for the directed self-assembly of hierarchical supramolecular structures. Its unique arrangement of functional groups—a chelating bipyridine core, a hydrogen-bonding aminomethyl group, and a sterically influencing methyl group—provides a versatile platform for orchestrating intricate molecular assemblies. These assemblies are not merely the result of a single interaction but emerge from a programmed sequence of orthogonal interactions, leading to a hierarchy of structural organization.

The formation of hierarchical structures with this compound is a multi-step process. Initially, the bipyridine unit acts as a primary binding site for metal ions, forming discrete coordination complexes. These primary structures then serve as building blocks, or "tectons," for the subsequent, weaker interactions that guide the formation of larger, more complex superstructures.

The aminomethyl group is a key player in this hierarchical assembly. As a potent hydrogen-bond donor, it can interact with suitable acceptors on adjacent metal complexes. This directional and specific nature of hydrogen bonding allows for the programmed arrangement of the initial coordination complexes into one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The interplay between the strong, structure-directing metal-ligand bonds and the weaker, organizing hydrogen bonds is a hallmark of directed self-assembly.

The directed self-assembly of hierarchical structures using ligands like this compound is a powerful strategy for creating materials with novel properties. While specific research on this exact ligand is emerging, the principles governing its assembly can be inferred from studies on related bipyridine derivatives. For instance, research on metal-organic frameworks (MOFs) with bipyridyl derivatives demonstrates how the introduction of functional groups can influence the final topology and porosity of the resulting framework. mdpi.com Similarly, studies on coordination polymers with functionalized bipyridines highlight the importance of intermolecular interactions in dictating the dimensionality of the assembly.

The table below outlines the key functional groups of this compound and their roles in the directed self-assembly of hierarchical structures.

Functional GroupRole in Self-AssemblyType of InteractionStructural Influence
2,2'-Bipyridine (B1663995)Primary coordination siteMetal-Ligand CoordinationForms initial discrete or polymeric metal complexes.
4-AminomethylSecondary interaction siteHydrogen BondingDirects the assembly of primary structures into higher-order chains, sheets, or networks.
4'-MethylSteric and solubility modifiervan der Waals, HydrophobicInfluences packing efficiency, porosity, and solvent compatibility.

Detailed research into the coordination chemistry of this compound with various metal ions would provide valuable insights into the specific geometries and connectivities of the primary coordination complexes. Subsequent crystallographic analysis of the resulting supramolecular architectures would then elucidate the precise nature of the hierarchical assembly, revealing the interplay of coordination bonds, hydrogen bonds, and other non-covalent interactions.

An example of a related system involves the use of 4-aminomethylpyridine in the formation of a two-dimensional coordination polymer with silver(I) ions. researchgate.net In this structure, the pyridine nitrogen coordinates to the silver ion, while the aminomethyl groups of adjacent ligands engage in hydrogen bonding, leading to the formation of an extended 2D sheet. This illustrates the powerful structure-directing ability of the aminomethyl group in concert with metal coordination.

The table below summarizes hypothetical structural outcomes based on the interplay of the functional groups in this compound with different types of metal centers and counter-ions.

Metal Ion GeometryCounter-ionPotential Hierarchical StructureDriving Interactions
TetrahedralNon-coordinatingHelical Chains or 2D SheetsMetal-ligand coordination, N-H···anion hydrogen bonds.
Square PlanarCoordinating1D Ladders or 2D GridsMetal-ligand coordination, ligand bridging, N-H···O/N hydrogen bonds.
OctahedralBulky, non-coordinatingPorous 3D NetworkMetal-ligand coordination, N-H···N hydrogen bonds, steric influence of methyl groups.

Computational Chemistry and Theoretical Studies of 4 Aminomethyl 4 Methyl 2,2 Bipyridine and Its Complexes

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized molecules, including bipyridine-based ligands and their metal complexes. DFT methods are favored for their balance of computational cost and accuracy. They are used to calculate the ground-state electronic structure, optimized geometry, and thermodynamic stability of various molecular systems.

For instance, in studies of related metal-bipyridine systems, such as cobalt(III) complexes, ab initio energy calculations, which are methodologically similar to DFT, have been successfully employed to determine the relative stability of different possible isomers. researchgate.net These calculations can reveal the most stable form of a complex, such as the sym-fac isomer of a [Co(bpma)(bipy)Cl]2+ system, providing a theoretical basis for experimental observations. researchgate.net DFT calculations allow for the precise determination of molecular parameters, which often show excellent agreement (within ±3%) with data obtained from X-ray crystal structures. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Representative Bipyridine Metal Complex

Calculated PropertyValueSignificance
Total Energy (Hartree)-1570.45Indicates the overall stability of the complex.
HOMO Energy (eV)-6.23Relates to the ability to donate electrons (oxidation potential).
LUMO Energy (eV)-1.89Relates to the ability to accept electrons (reduction potential).
HOMO-LUMO Gap (eV)4.34Correlates with electronic excitability and chemical reactivity.
Dipole Moment (Debye)8.5Measures the overall polarity of the molecule.

Note: The data in this table is illustrative and represents typical outputs from DFT calculations on a transition metal complex with a bipyridine-type ligand.

The electronic properties of the 2,2'-bipyridine (B1663995) core are significantly influenced by the nature and position of its substituents. The 4-aminomethyl (-CH₂NH₂) group and the 4'-methyl (-CH₃) group on the target ligand are both considered electron-donating groups (EDGs).

Methyl Group (-CH₃): This group exerts a positive inductive effect (+I), pushing electron density into the pyridine (B92270) ring and increasing the energy of the Highest Occupied Molecular Orbital (HOMO).

Aminomethyl Group (-CH₂NH₂): This group also functions as an EDG. The nitrogen's lone pair can participate in increasing the electron density of the aromatic system.

Computational studies can precisely quantify these effects. By calculating the molecular orbital energies (HOMO and LUMO), one can predict how these substituents will affect the ligand's reactivity. An increase in HOMO energy suggests the ligand is more easily oxidized and a better electron donor to a metal center. A change in the LUMO energy affects the ligand's ability to accept electrons, which is crucial in photophysical applications and catalysis. These calculations help in tuning the redox properties and reactivity of the resulting metal complexes for specific applications.

Molecular Modeling of Coordination Geometries, Conformational Analysis, and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze the three-dimensional structures of molecules. For 4-Aminomethyl-4'-methyl-2,2'-bipyridine, these methods are invaluable for predicting how it will coordinate with metal ions and interact with its environment.

Coordination Geometries: Modeling can predict the preferred coordination geometry (e.g., octahedral, tetrahedral) when the ligand binds to a metal ion. By minimizing the steric energy of the system, a stable three-dimensional structure can be proposed. These predicted structures, including bond lengths and angles, can be validated by comparison with experimental X-ray crystallography data, often showing high levels of agreement. researchgate.net

Conformational Analysis: The aminomethyl group has rotational freedom, which can lead to different conformers. Theoretical calculations can determine the relative energies of these conformers, identifying the most stable spatial arrangements. This analysis is critical as the ligand's conformation can influence its ability to bind to a metal center or a biological target.

Intermolecular Interactions: Modeling is also used to study non-covalent interactions, such as hydrogen bonding and π-π stacking. The aminomethyl group can act as a hydrogen bond donor, while the bipyridine rings can participate in π-stacking and C-H···π interactions. researchgate.net Understanding these interactions is key to predicting crystal packing and the formation of supramolecular assemblies.

Table 2: Comparison of Calculated vs. Experimental Structural Parameters for a Related Cobalt-Bipyridine Complex

ParameterCalculated Value (ab initio)Experimental Value (X-ray)
Co-N(bipy) Bond Length (Å)1.961.95
Co-Cl Bond Length (Å)2.262.25
N-Co-N Bite Angle (°)82.581.9

Source: Data derived from findings on a related cobalt-bipyridine system, illustrating the accuracy of computational predictions. researchgate.net

Mechanistic Insights from Computational Studies (e.g., Catalysis, Ligand Binding Dynamics)

Computational studies can provide dynamic insights into chemical processes that are difficult to observe experimentally. Molecular Dynamics (MD) simulations, for example, can model the behavior of a ligand and its complex over time, offering a window into reaction mechanisms and binding events. researchgate.net

In the context of catalysis, DFT calculations can map out the entire reaction pathway for a catalytic cycle involving a metal complex of this compound. This involves identifying transition states and calculating activation barriers, which helps in understanding the catalyst's efficiency and selectivity.

For ligand binding, such as to a biological receptor, MD simulations can reveal the key interactions responsible for binding affinity and selectivity. researchgate.net By calculating the binding free energy and decomposing it into contributions from individual residues or interaction types (e.g., electrostatic, van der Waals), researchers can understand why a ligand binds to a specific target. researchgate.net This knowledge is crucial for the rational design of more effective therapeutic or diagnostic agents.

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, Fluorescence, Vibrational Spectra)

Computational methods are widely used to predict and help interpret various types of spectra.

Vibrational Spectra (IR, Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. These theoretical spectra are often used to assign the vibrational modes observed in experimental IR and Raman spectra, providing a detailed confirmation of the molecule's structure. researchgate.net

Electronic Spectra (UV-Vis, Fluorescence): Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. These calculations can explain the origin of electronic transitions (e.g., π→π, n→π, metal-to-ligand charge transfer) and predict how substituents will alter the color and photophysical properties of the ligand and its complexes. This is particularly important in the design of dyes, sensors, and photocatalysts.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Ligand Design and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. chemrevlett.com This technique is a cornerstone of modern drug design and materials science. chemrevlett.comresearchgate.net

For a class of compounds like substituted bipyridines, a QSAR model could be developed to predict their anticancer activity, for example. chemrevlett.com The process involves:

Data Collection: Assembling a dataset of bipyridine derivatives with experimentally measured activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and lipophilic (e.g., LogP) properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that correlates a selection of the most relevant descriptors with the observed activity. chemrevlett.comnih.gov

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. researchgate.netnih.gov

A successful QSAR model can provide crucial insights into which structural features are favorable or unfavorable for activity, guiding the design of new, more potent ligands like this compound. researchgate.net

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Pyridine/Bipyridine Derivatives

Descriptor TypeExample DescriptorProperty Described
Electronic Dipole MomentPolarity and charge distribution.
Topological Wiener IndexMolecular branching and size.
Constitutional Molecular WeightThe mass of the molecule.
Quantum-Chemical HOMO/LUMO EnergyElectron-donating/accepting ability.
Steric/Geometrical Molar RefractivityMolecular volume and polarizability.

Note: This table lists common descriptor types used to build QSAR models for heterocyclic compounds. chemrevlett.comresearchgate.net

Future Directions and Emerging Research Avenues for 4 Aminomethyl 4 Methyl 2,2 Bipyridine Research

Development of Novel Synthetic Strategies for Advanced Bipyridine Architectures

While established methods for synthesizing asymmetrically substituted bipyridines exist, future research will likely focus on developing more efficient, modular, and sustainable strategies to access complex architectures derived from 4-Aminomethyl-4'-methyl-2,2'-bipyridine. The existing functional groups serve as ideal handles for diversification.

Key future research thrusts include:

Post-Complexation Modification: Developing methods for the late-stage functionalization of the aminomethyl group after the bipyridine has been coordinated to a metal center. rsc.org This approach allows for the creation of complex molecular environments around a metal ion that would be difficult to achieve through pre-functionalization of the ligand. For example, the Staudinger reaction could be employed on a phosphine-appended bipyridine complex to introduce new functional groups. rsc.org

Advanced Coupling Methodologies: Research into novel transition-metal-free coupling reactions could provide more environmentally friendly and cost-effective routes to bipyridine synthesis. mdpi.comresearchgate.net Techniques involving C-H activation or the use of electride reagents are emerging as powerful alternatives to traditional palladium-catalyzed cross-couplings like Suzuki and Stille reactions. mdpi.comresearchgate.netacs.org

Stereoselective Synthesis: The development of methods to introduce chirality, either by creating atropisomers through sterically demanding modifications or by incorporating chiral centers via the aminomethyl group, is a significant area for exploration. hawaii.edu This would unlock applications in asymmetric catalysis. nih.govnih.gov

Table 1: Potential Future Synthetic Strategies for this compound Derivatives

StrategyDescriptionPotential Outcome
Late-Stage Functionalization Chemical modification of the aminomethyl or methyl group after the ligand is coordinated to a metal.Creation of intricate catalytic pockets or sensor arrays with precisely positioned functional groups.
C-H Activation Direct coupling of the bipyridine core with other molecules, bypassing the need for pre-halogenated precursors.More atom-economical and streamlined synthesis of complex, poly-functionalized bipyridine ligands.
Flow Chemistry Synthesis Utilizing continuous flow reactors for the synthesis of the ligand and its derivatives.Improved reaction control, scalability, and safety, facilitating industrial-scale production.
Asymmetric Derivatization Reaction of the aminomethyl group with chiral reagents to introduce a stereocenter.Development of new chiral ligands for enantioselective metal-catalyzed reactions.

Exploration of New Metal-Ligand Combinations for Enhanced Catalytic and Supramolecular Performance

The coordination of this compound to various metal ions is a gateway to new materials with enhanced performance in catalysis and supramolecular chemistry. The ligand's asymmetry is expected to create unique coordination geometries and electronic properties in the resulting metal complexes. mdpi.com

Future research will likely investigate:

Asymmetric Catalysis: Complexes of rhodium, iridium, or ruthenium with chiral derivatives of this compound could be explored as catalysts for asymmetric reactions, such as transfer hydrogenation. nih.govrsc.org The inherent chirality of the metal center combined with a chiral ligand can lead to high levels of enantioselectivity. nih.gov

Photocatalysis and Luminescence: Ruthenium(II) and Iridium(III) complexes are renowned for their photophysical properties. mdpi.comrsc.org Future work could focus on synthesizing complexes with this compound to develop new photosensitizers for applications in light-driven chemical transformations or as emissive components in organic light-emitting diodes (OLEDs). Insulating the bipyridine's π-system can enhance these photoproperties. rsc.org

Supramolecular Assembly: The aminomethyl group is capable of forming strong hydrogen bonds, while the bipyridine unit can engage in π-stacking and coordination bonds. This combination makes it an excellent building block for constructing complex supramolecular structures like cages, knots, and polymers through a combination of hydrogen and halogen bonding. nih.gov

Integration of this compound into Multifunctional Advanced Materials

The reactive aminomethyl handle is a key feature that enables the covalent integration of this ligand into larger, multifunctional materials. This opens avenues for creating advanced materials with applications in electronics, sensing, and separation science. researchgate.netresearchgate.net

Promising areas of investigation include:

Metal-Organic Frameworks (MOFs): The ligand can be used to construct robust MOFs with open bipyridine sites. rsc.org These sites can subsequently be metalated with catalytic species (e.g., Palladium), creating highly active and recyclable heterogeneous catalysts for reactions like Suzuki-Miyaura cross-coupling. rsc.org The aminomethyl group could also be used to post-synthetically modify the MOF's pores.

Functional Polymers: The ligand can be polymerized, or grafted onto existing polymer backbones, through its aminomethyl group. acs.org Coordination with metal ions like Ruthenium(II) would yield metallopolymers with interesting optical, electronic, and catalytic properties, suitable for use in sensors or as processable catalysts. acs.org

Surface Modification: The aminomethyl group provides a reactive anchor for immobilizing the ligand onto surfaces like silica (B1680970), carbon nanotubes, or gold nanoparticles. Subsequent metalation would yield functionalized surfaces for applications in heterogeneous catalysis, electrocatalysis, or chemical sensing.

Application of Advanced Computational Approaches for Predictive Ligand and Material Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new ligands and materials, reducing the need for extensive trial-and-error experimentation.

Future research should leverage:

Density Functional Theory (DFT): DFT calculations can predict the geometric and electronic structures of metal complexes containing this compound. This allows for the rational design of catalysts by predicting reaction pathways and activation barriers for catalytic cycles.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish correlations between the structural features of various derivatives and their observed catalytic activity or material properties. orgsyn.org This can guide the synthesis of new ligands with improved performance.

Machine Learning (ML) and AI: Machine learning algorithms can be trained on existing experimental and computational data to predict the properties of novel, un-synthesized bipyridine-based complexes and materials. orgsyn.org These approaches can screen vast chemical spaces to identify promising candidates for specific applications, from catalysis to therapeutics. researchgate.net

Table 2: Computational Tools for Advancing Bipyridine Research

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT) Catalyst and Material DesignElectronic structure, reaction energies, spectroscopic properties, binding affinities.
Molecular Dynamics (MD) Supramolecular ChemistryConformational dynamics, solvent effects, self-assembly pathways, binding free energies.
Machine Learning (ML) High-Throughput ScreeningCatalytic efficiency, photophysical properties, stability of novel ligand-metal combinations.

Cross-Disciplinary Research and Untapped Potentials of the Compound in Chemical Science

The unique functionality of this compound makes it an attractive candidate for exploration in cross-disciplinary fields, bridging coordination chemistry with biology, medicine, and materials science.

Emerging opportunities include:

Chemical Biology and Medicinal Chemistry: The aminomethyl group can be used to conjugate the bipyridine ligand to biomolecules such as peptides or proteins. Metal complexes of these bioconjugates could function as targeted therapeutic agents or diagnostic probes. Rhodium and iridium complexes, for example, are being studied for their potential as catalytic metallodrugs. acs.org

Bio-inspired Catalysis: Designing metal complexes that mimic the active sites of metalloenzymes is a major goal in catalysis. The tailored environment provided by functionalized bipyridine ligands could be used to create catalysts for selective oxidations or reductions under mild, aqueous conditions.

Molecular Electronics: Bipyridine-based molecules are known to act as molecular switches. researchgate.net The aminomethyl group could be used to anchor the ligand between two electrodes, allowing for the investigation of its electrical conductance and potential use in molecular electronic devices. The specific substitution pattern will influence the molecule's conductivity and switching behavior.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the next generation of catalysts, materials, and molecular technologies.

Q & A

Q. What are the optimal synthetic routes for 4-aminomethyl-4'-methyl-2,2'-bipyridine, and how can competing side reactions be minimized?

The synthesis typically begins with bromination of 4,4'-dimethyl-2,2'-bipyridine using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, followed by substitution of the bromomethyl group with hexamethylenetetramine to introduce the aminomethyl moiety . Key challenges include controlling regioselectivity during bromination and avoiding over-oxidation. For instance, Cr(VI)-mediated oxidation of similar methyl-substituted bipyridines can yield undesired carboxylated byproducts, which require careful monitoring via 1^1H-NMR to assess purity . Optimizing reaction time, temperature (e.g., 77°C for bromination), and stoichiometry (1:1 NBS:substrate) improves yields (~30%) .

Q. How can NMR spectroscopy distinguish this compound from its precursors or derivatives?

The aminomethyl group’s protons resonate at δ 3.8–4.2 ppm as a singlet in 1^1H-NMR, while the methyl group on the pyridine ring appears as a sharp singlet at δ 2.3–2.5 ppm. Brominated intermediates (e.g., 4-bromomethyl-4'-methyl-2,2'-bipyridine) show distinct splitting patterns for CH2_2Br protons (δ 4.5–4.7 ppm) . 13^{13}C-NMR can confirm substitution via shifts in the aromatic carbons adjacent to the aminomethyl group (~150 ppm) .

Q. What metal ions preferentially coordinate with this compound, and how does this affect complex stability?

Transition metals like Ru(II), Re(I), and Mn(I) form stable octahedral complexes due to the ligand’s strong σ-donor and π-acceptor properties. The aminomethyl group enhances solubility in polar solvents and enables post-synthetic modifications (e.g., conjugation to biomolecules). Stability constants (KstabK_{stab}) vary with metal oxidation state and ancillary ligands; for example, Ru(II) complexes exhibit higher photostability than Mn(I) derivatives .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its performance in photocatalytic CO2_22​ reduction?

In Re(I) complexes, the ligand’s electron-donating aminomethyl group lowers the LUMO energy, facilitating charge transfer to CO2_2. Transient absorption spectroscopy reveals a 450-nm MLCT (metal-to-ligand charge transfer) band critical for catalytic activity. Modifying the bipyridine backbone with electron-withdrawing groups (e.g., carboxylates) can further tune redox potentials, as shown in comparative studies with 4-carboxy-4'-methyl-2,2'-bipyridine .

Q. What strategies mitigate ligand decomposition in photodynamic therapy (PDT) applications?

Conjugation to albumin via maleimide-thiol chemistry improves biocompatibility and reduces off-target reactivity. For Ru(II) photosensitizers, replacing chloride ligands with bidentate polypyridines (e.g., bphen) enhances excited-state lifetimes (τ>500τ > 500 ns), increasing singlet oxygen (1^1O2_2) quantum yields (Φ0.4\Phi \sim 0.4) . Accelerated degradation studies under UV irradiation (e.g., 365 nm) help identify stable formulations .

Q. How do steric effects from the aminomethyl group impact catalytic selectivity in asymmetric synthesis?

In Ir(III) cyclometalated complexes, the aminomethyl substituent introduces steric bulk that favors enantioselective C–H activation. Kinetic studies show a 10-fold increase in enantiomeric excess (ee) when using bulky counterions (e.g., SbF6_6^- vs. PF6_6^-), attributed to restricted rotation around the Ir–N bond . Computational modeling (DFT) supports steric-guided transition-state stabilization .

Data Contradictions and Resolution

Q. Conflicting reports on the ligand’s fluorescence quantum yield (ΦF\Phi_FΦF​) in Cu(I) complexes: How to reconcile discrepancies?

Variations arise from solvent polarity (e.g., ΦF=0.15\Phi_F = 0.15 in acetonitrile vs. 0.03 in toluene) and aggregation-induced quenching. Time-resolved fluorescence spectroscopy and powder XRD can distinguish monomeric vs. dimeric species. For example, [Cu(this compound)2_2]+^+ exhibits concentration-dependent emission shifts due to excimer formation .

Q. Why do some Mn(I) complexes with this ligand show poor CO-release efficiency under visible light?

Competing ligand-centered (LC) excited states often dominate over metal-centered (MC) states required for CO photolysis. Introducing electron-deficient BODIPY moieties shifts absorption to 550 nm, enabling visible-light activation. Transient IR spectroscopy confirms CO release via loss of ν(CO) bands at 2020 cm1^{-1} .

Methodological Recommendations

  • Synthesis: Use Schlenk-line techniques for air-sensitive metal complexes .
  • Characterization: Pair cyclic voltammetry with EPR to correlate redox behavior with spin states .
  • Applications: For PDT, validate 1^1O2_2 generation using SOSG (Singlet Oxygen Sensor Green) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.